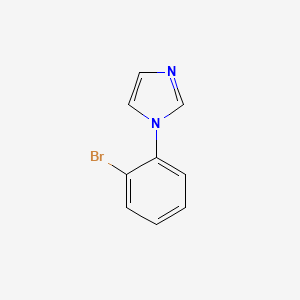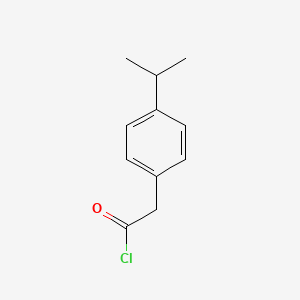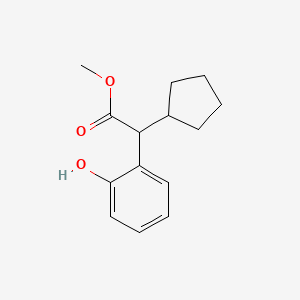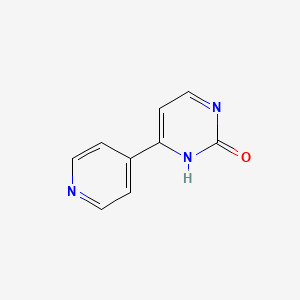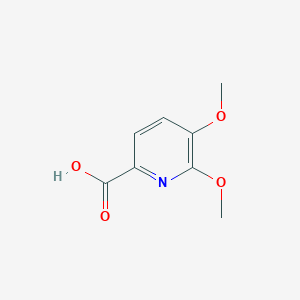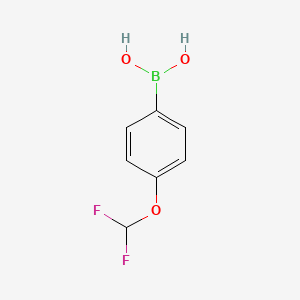
Acide (4-(difluorométhoxy)phényl)boronique
Vue d'ensemble
Description
(4-(Difluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with a difluoromethoxy group at the para position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Applications De Recherche Scientifique
(4-(Difluoromethoxy)phenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, forming a complex with a palladium catalyst . The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond . The boronic acid then transfers its organic group to the palladium through a process called transmetalation .
Biochemical Pathways
The suzuki-miyaura coupling reaction in which it participates is a key step in the synthesis of many biologically active molecules .
Pharmacokinetics
It’s important to note that the compound should be stored in an inert atmosphere and under -20°c for stability .
Result of Action
The result of the action of 4-(Difluoromethoxy)phenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Analyse Biochimique
Biochemical Properties
(4-(Difluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it a valuable tool in the study of enzyme mechanisms and protein interactions. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access .
Cellular Effects
In cellular environments, (4-(Difluoromethoxy)phenyl)boronic acid can influence various cellular processes. It has been observed to affect cell signaling pathways by inhibiting specific kinases, leading to alterations in gene expression and cellular metabolism. This compound can also impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of (4-(Difluoromethoxy)phenyl)boronic acid involves its ability to form covalent bonds with serine and threonine residues in the active sites of enzymes. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Difluoromethoxy)phenyl)boronic acid can change over time due to its stability and degradation. It is generally stable under inert atmosphere and low temperatures, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of (4-(Difluoromethoxy)phenyl)boronic acid in animal models vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
(4-(Difluoromethoxy)phenyl)boronic acid is involved in metabolic pathways that include its conjugation with glutathione and other cellular thiols. This conjugation can affect metabolic flux and alter the levels of various metabolites. Enzymes such as glutathione S-transferases play a role in its metabolism, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, (4-(Difluoromethoxy)phenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, it may accumulate in the cytoplasm or be transported into the nucleus, depending on the presence of specific transporters .
Subcellular Localization
The subcellular localization of (4-(Difluoromethoxy)phenyl)boronic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, endoplasmic reticulum, or nucleus, where it exerts its biochemical effects. These localization patterns are crucial for its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-(Difluoromethoxy)phenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of (4-(difluoromethoxy)phenyl)halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere .
Industrial Production Methods
Industrial production of (4-(Difluoromethoxy)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Difluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(4-Fluorophenyl)boronic acid: Contains a fluorine atom instead of a difluoromethoxy group.
(4-(Trifluoromethyl)phenyl)boronic acid: Features a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
(4-(Difluoromethoxy)phenyl)boronic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Propriétés
IUPAC Name |
[4-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZNJRNTHPKCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630394 | |
| Record name | [4-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688810-12-0 | |
| Record name | [4-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
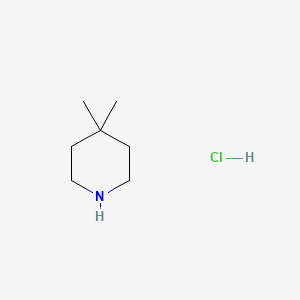
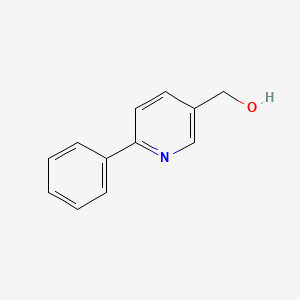
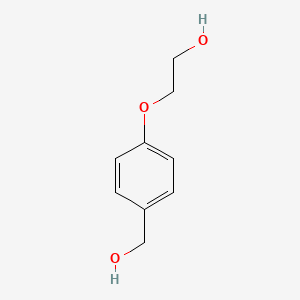
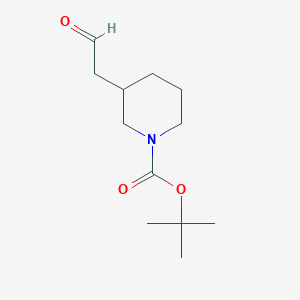

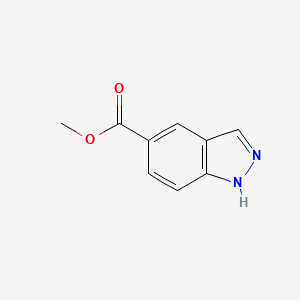

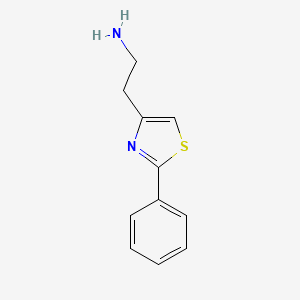
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)
